N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide
Description
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a hydroxyethyl linker substituted with a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3NO2/c21-20(22,23)16-3-1-15(2-4-16)17(25)11-24-18(26)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,25H,5-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJRKUZUPAFEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethylating agents, carboxylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like acetonitrile or dichloromethane, and specific catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the adamantane core provides structural stability. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Analysis :
- The trifluoromethyl group in the target compound likely improves receptor affinity compared to the thiazole sulfamoyl or naphthyl analogs due to its strong electron-withdrawing nature, which may stabilize interactions with beta 3-AR .
- The thiazole sulfamoyl analog () may exhibit enhanced solubility due to polar sulfonamide and thiazole groups but risks off-target interactions (e.g., with sulfonylurea receptors) .
- The naphthyl derivative () is more lipophilic, which could limit aqueous solubility and oral absorption despite increased membrane permeability .
Pharmacological Selectivity and Efficacy
Beta 3-AR agonists face challenges in clinical translation due to species-specific receptor differences and low selectivity in humans .
Key Findings :
- The target compound’s trifluoromethyl group may mitigate the "human vs. rat receptor efficacy gap" observed in earlier beta 3-AR agonists by optimizing interactions with human beta 3-AR .
- In contrast, the thiazole sulfamoyl analog’s polar groups could reduce CNS penetration, limiting utility in centrally mediated metabolic pathways.
Pharmacokinetic and Metabolic Considerations
Analysis :
- The adamantane core and trifluoromethyl group in the target compound likely confer superior metabolic stability compared to analogs with hydrolyzable (e.g., sulfamoyl) or oxidizable (e.g., naphthyl) groups .
- Prodrug strategies for thiazole sulfamoyl analogs () may introduce variability in clinical outcomes, as seen with other beta 3-AR agonists requiring metabolic activation .
Biological Activity
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}adamantane-1-carboxamide, often referred to as a derivative of adamantane, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines the adamantane core with a hydroxyl and trifluoromethyl group, influencing its interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural features include:
- An adamantane backbone, known for enhancing lipophilicity and bioavailability.
- A hydroxyl group that may enhance solubility and facilitate hydrogen bonding.
- A trifluoromethyl group, which can influence electronic properties and biological activity.
1. Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group is crucial for scavenging free radicals, thereby protecting cellular components from oxidative stress.
2. Neuroprotective Effects
Studies have explored the neuroprotective potential of adamantane derivatives. For instance, compounds similar to this compound have shown promise in protecting neuronal cells against apoptosis induced by neurotoxic agents. The mechanism often involves modulation of signaling pathways linked to cell survival.
3. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
Study 1: Neuroprotection
In a study examining the neuroprotective effects of adamantane derivatives, this compound was tested in vitro on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent.
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects at concentrations as low as 50 µg/mL, suggesting its applicability in developing new antimicrobial agents.
Data Tables
| Activity | IC50 (µM) | Comments |
|---|---|---|
| Antioxidant | 15 | Effective in reducing oxidative stress |
| Neuroprotective | 10 | Significant reduction in apoptosis |
| Antimicrobial (E. coli) | 50 | Strong inhibition observed |
| Antimicrobial (S. aureus) | 40 | Comparable to standard antibiotics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
